2-methoxypyrimidine-5-sulfonyl chloride
Description
Properties
CAS No. |
1108654-53-0 |
|---|---|
Molecular Formula |
C5H5ClN2O3S |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : Chlorosulfonic acid (excess), thionyl chloride (SOCl)
-
Solvent : Chlorobenzene or trifluoromethylbenzene (to minimize byproducts)
-
Temperature : 40–50°C for sulfonation, followed by gradual addition of SOCl at 5–10°C
-
Workup : Quenching with ice water, extraction with dichloromethane, and neutralization with NH gas to pH 10–12
This method avoids phosphorus-based chlorinating agents, reducing safety hazards associated with toxic byproducts. However, the electron-deficient nature of the pyrimidine ring may necessitate longer reaction times compared to benzene derivatives.
Sulfinate Oxidation Pathway
Oxidation of sulfinate salts offers a mild alternative for sulfonyl chloride synthesis. While no direct example exists for this compound, the synthesis of pyridine-2-sulfonyl chloride from sodium pyridine-2-sulfinate and N-chlorosuccinimide (NCS) illustrates this approach. Translating this to the pyrimidine system:
Proposed Steps
-
Sulfinate Formation : React 2-methoxypyrimidine with sodium sulfite (NaSO) under basic conditions to form sodium 2-methoxypyrimidine-5-sulfinate.
-
Oxidation/Chlorination : Treat the sulfinate with NCS in dichloromethane at 0–25°C.
-
Isolation : Filter through Celite, concentrate, and purify via distillation or recrystallization.
Key Advantages :
-
Avoids harsh acids (e.g., HSOCl).
-
Compatible with temperature-sensitive substrates.
Challenges :
-
Low yields (~12% in pyridine analogues) due to competing side reactions.
-
Requires precise stoichiometry to prevent over-oxidation.
Thiol Oxidation and Chlorination
A less common but feasible route involves oxidizing a thiol precursor to the sulfonyl chloride. For example, 2-methoxypyrimidine-5-thiol could be oxidized to the sulfonic acid using hydrogen peroxide (HO) or oxone, followed by chlorination with phosphorus pentachloride (PCl) or SOCl.
Reaction Sequence
-
Sulfonic Acid Formation :
-
Chlorination :
Considerations :
-
Thiol precursors may require multi-step synthesis.
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorosulfonation | HSOCl, SOCl | 50–70* | 95–99* | Scalable, minimal byproducts | Corrosive reagents |
| Sulfinate Oxidation | NCS, CHCl | 10–15 | 85–90 | Mild conditions | Low yield, sensitive to moisture |
| Thiol Oxidation | HO, PCl | 30–40* | 90–95 | Versatile for functionalized rings | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyrimidine-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Methoxypyrimidine-5-sulfonyl chloride serves as a crucial intermediate in the synthesis of more complex pyrimidine derivatives. These derivatives are utilized as ligands in coordination chemistry and can facilitate various chemical transformations due to their electrophilic sulfonyl chloride group.
Reactivity
The compound is known for its high reactivity with nucleophiles, particularly amines and alcohols. It participates in substitution reactions leading to the formation of sulfonamide derivatives when reacted with amines under basic conditions. The typical reaction conditions involve the use of bases like triethylamine to neutralize the hydrochloric acid produced during the reaction.
Biological Applications
Biological Activity
Derivatives of this compound have been explored for their potential therapeutic applications. Compounds formed from this precursor exhibit antibacterial and antifungal properties, particularly through inhibition of bacterial enzymes such as dihydropteroate synthase, which is vital for folate biosynthesis in bacteria.
Protein Modification
The compound's ability to react with thiol groups in proteins allows for modifications that can alter protein functions, making it valuable in drug design and biological studies. This reactivity can be exploited to probe biological pathways or develop targeted therapies by forming stable adducts with biomolecules .
Medicinal Chemistry
Therapeutic Potential
Research indicates that sulfonamide derivatives derived from this compound may have anti-inflammatory and antimicrobial effects. The structural features of these compounds contribute to their biological activity, making them candidates for further development in medicinal chemistry.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals, including dyes and polymers. Its reactivity allows for the creation of diverse chemical products that are essential in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-methoxypyrimidine-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the properties of the target molecules, such as their solubility, stability, and biological activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key parameters of 2-methoxypyrimidine-5-sulfonyl chloride and its analogs:
Reactivity and Stability
- 2-Chloropyrimidine-5-sulfonyl chloride: The electron-withdrawing -Cl group stabilizes the sulfonyl chloride, reducing hydrolysis susceptibility but may lower reactivity in nucleophilic substitutions .
Heterocycle Influence :
- Pyrimidine-based analogs (e.g., 2-chloro, 2-CF₃) exhibit greater π-deficient character compared to pyridine derivatives (e.g., 5-methoxypyridine-2-sulfonyl chloride), which may influence regioselectivity in coupling reactions .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
